molecular formula C19H17IO B14198933 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane CAS No. 919482-54-5

3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane

Cat. No.: B14198933
CAS No.: 919482-54-5
M. Wt: 388.2 g/mol
InChI Key: RNDFSCRLUPDMKS-UHFFFAOYSA-N
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Description

3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is an organic compound with the molecular formula C₁₉H₁₇IO. This compound is characterized by the presence of an oxolane ring, a phenyl group, and an iodo-substituted phenylmethyl group. It is of interest in various fields of chemical research due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodo group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane exerts its effects involves its interaction with specific molecular targets. The presence of the iodo group and the oxolane ring allows for unique reactivity and binding properties. The compound may participate in various pathways, depending on the functional groups present and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethenylidene-2-[(2-bromophenyl)methyl]-5-phenyloxolane
  • 3-Ethenylidene-2-[(2-chlorophenyl)methyl]-5-phenyloxolane
  • 3-Ethenylidene-2-[(2-fluorophenyl)methyl]-5-phenyloxolane

Uniqueness

3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific substitution reactions that are not as readily achievable with other halogens.

Properties

CAS No.

919482-54-5

Molecular Formula

C19H17IO

Molecular Weight

388.2 g/mol

InChI

InChI=1S/C19H17IO/c1-2-14-12-19(15-8-4-3-5-9-15)21-18(14)13-16-10-6-7-11-17(16)20/h3-11,18-19H,1,12-13H2

InChI Key

RNDFSCRLUPDMKS-UHFFFAOYSA-N

Canonical SMILES

C=C=C1CC(OC1CC2=CC=CC=C2I)C3=CC=CC=C3

Origin of Product

United States

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